1-(2,5,6-Trichloropyridin-3-yl)ethanone
Description
1-(2,5,6-Trichloropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H4Cl3NO and a molecular weight of 224.47 g/mol . It belongs to the pyridine family and is characterized by the presence of three chlorine atoms attached to the pyridine ring. This compound is used in various fields such as medical research, environmental research, and industrial research.
Properties
Molecular Formula |
C7H4Cl3NO |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
1-(2,5,6-trichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4Cl3NO/c1-3(12)4-2-5(8)7(10)11-6(4)9/h2H,1H3 |
InChI Key |
LNFHPVMLQXLSTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5,6-Trichloropyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the chlorination of 3-acetylpyridine using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2, 5, and 6 positions of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2,5,6-Trichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5,6-Trichloropyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5,6-Trichloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trichloropyridin-3-yl)ethanone: Similar in structure but with chlorine atoms at different positions on the pyridine ring.
1-(2,3,5-Trichloropyridin-4-yl)ethanone: Another structural isomer with different chlorine atom positions.
Uniqueness
1-(2,5,6-Trichloropyridin-3-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .
Biological Activity
1-(2,5,6-Trichloropyridin-3-yl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activities associated with this compound, drawing from diverse sources to present a comprehensive overview of its effects, mechanisms, and implications for health.
Chemical Structure and Properties
This compound is characterized by its trichloropyridine moiety, which contributes to its reactivity and biological profile. The molecular formula is C8H6Cl3N and it has been studied for its role as an intermediate in the synthesis of various pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of trichloropyridine have shown effectiveness against various bacterial strains. A study demonstrated that a closely related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The anticancer potential of trichloropyridine derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were found to inhibit cell proliferation in human breast cancer cells with IC50 values indicating strong activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 (colon carcinoma) | 6.2 |
| Similar Trichloropyridine Derivative | T47D (breast cancer) | 27.3 |
Neurotoxic Effects
Conversely, there is evidence suggesting that exposure to trichloropyridine compounds can lead to neurotoxic effects. Studies have reported inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE can lead to accumulation of acetylcholine and subsequent neurotoxicity .
Human Intoxication Incidents
A case study involving human exposure to chlorpyrifos (a related organophosphate) highlighted the neurotoxic potential of compounds within the same chemical family. Patients exhibited symptoms consistent with AChE inhibition, including respiratory distress and altered consciousness. This incident underscores the need for careful handling and regulation of such chemicals .
Animal Studies
Research on animal models has demonstrated that exposure to trichloropyridine derivatives can lead to behavioral changes and oxidative stress in rats. Notably, young rats showed greater sensitivity to these compounds compared to adults, indicating age-dependent toxicity profiles .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes such as AChE contributes to neurotoxic effects.
- Cellular Apoptosis : Induction of apoptotic pathways in cancer cells leads to reduced viability.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may mitigate oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
